molecular formula C19H20N4O6 B10931891 N,N'-propane-1,3-diylbis[2-(4-nitrophenyl)acetamide]

N,N'-propane-1,3-diylbis[2-(4-nitrophenyl)acetamide]

Cat. No.: B10931891
M. Wt: 400.4 g/mol
InChI Key: RUCUOHDSPIPEFJ-UHFFFAOYSA-N
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Description

2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE is a complex organic compound characterized by the presence of nitrophenyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE typically involves multiple steps, starting with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then subjected to further reactions to introduce the acetamide and propyl groups. Common reagents used in these steps include acetic anhydride, ammonium chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include zinc, ammonium chloride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include anilines, lactams, and hydroxamic acids, which are valuable intermediates in the synthesis of biologically active molecules .

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE is unique due to its combination of nitrophenyl, acetamide, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O6

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[3-[[2-(4-nitrophenyl)acetyl]amino]propyl]acetamide

InChI

InChI=1S/C19H20N4O6/c24-18(12-14-2-6-16(7-3-14)22(26)27)20-10-1-11-21-19(25)13-15-4-8-17(9-5-15)23(28)29/h2-9H,1,10-13H2,(H,20,24)(H,21,25)

InChI Key

RUCUOHDSPIPEFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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